molecular formula C15H13F2NO2 B6141452 N-(2,4-difluorophenyl)-2-(2-methoxyphenyl)acetamide

N-(2,4-difluorophenyl)-2-(2-methoxyphenyl)acetamide

Cat. No. B6141452
M. Wt: 277.27 g/mol
InChI Key: KULYXGVMDAIFSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-difluorophenyl)-2-(2-methoxyphenyl)acetamide, also known as DFP-1080, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. DFP-1080 is a member of the N-aryl-2-aryloxyacetamide family, which has been extensively studied for their anti-inflammatory, analgesic, and anticonvulsant properties.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-2-(2-methoxyphenyl)acetamide is not fully understood, but it is believed to involve the modulation of ion channels in the nervous system. Specifically, this compound has been shown to interact with the TRPV1 channel, a cation channel that is involved in pain perception and inflammation. By modulating the activity of the TRPV1 channel, this compound may be able to reduce pain and inflammation in the body. This compound has also been shown to interact with the GABAA receptor, a neurotransmitter receptor that is involved in the regulation of neuronal excitability. By enhancing the activity of the GABAA receptor, this compound may be able to reduce the incidence and severity of seizures in individuals with epilepsy.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects in animal models. In particular, this compound has been shown to reduce pain and inflammation in animal models of neuropathic pain and arthritis. This compound has also been shown to reduce the incidence and severity of seizures in animal models of epilepsy. The compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. This compound has also been shown to have low toxicity in animal models, making it a promising candidate for further development.

Advantages and Limitations for Lab Experiments

N-(2,4-difluorophenyl)-2-(2-methoxyphenyl)acetamide has several advantages for lab experiments, including its high purity, stability, and low toxicity. The compound is also relatively easy to synthesize, making it a cost-effective option for large-scale production. However, there are also some limitations to the use of this compound in lab experiments. For example, the mechanism of action of the compound is not fully understood, which may limit its usefulness in certain experiments. Additionally, the compound may have off-target effects that could confound experimental results.

Future Directions

There are several future directions for the study of N-(2,4-difluorophenyl)-2-(2-methoxyphenyl)acetamide. One area of interest is the development of more potent and selective analogs of this compound that can be used to better understand the compound's mechanism of action. Another area of interest is the development of this compound as a therapeutic agent for the treatment of neuropathic pain and epilepsy. Clinical trials will be necessary to determine the safety and efficacy of this compound in humans. Additionally, the compound may have potential applications in other areas of medicine, such as the treatment of inflammatory bowel disease or multiple sclerosis. Further research is needed to fully understand the potential of this compound in these areas.

Synthesis Methods

N-(2,4-difluorophenyl)-2-(2-methoxyphenyl)acetamide can be synthesized through a multi-step process that involves the reaction of 2,4-difluoroaniline with 2-methoxyphenylacetic acid. The reaction is catalyzed by a base, such as sodium hydroxide or potassium carbonate, and is carried out in a suitable solvent, such as dichloromethane or ethanol. The resulting product is then purified through recrystallization or chromatography to obtain pure this compound. The synthesis method for this compound has been optimized to improve the yield and purity of the compound, making it a viable option for large-scale production.

Scientific Research Applications

N-(2,4-difluorophenyl)-2-(2-methoxyphenyl)acetamide has been extensively studied for its potential applications in the field of medicine. The compound has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant properties, making it a promising candidate for the treatment of various diseases. In particular, this compound has been investigated for its potential use in the treatment of neuropathic pain, a type of chronic pain that is difficult to manage with traditional painkillers. This compound has also been studied for its potential use in the treatment of epilepsy, a neurological disorder characterized by recurrent seizures.

properties

IUPAC Name

N-(2,4-difluorophenyl)-2-(2-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2NO2/c1-20-14-5-3-2-4-10(14)8-15(19)18-13-7-6-11(16)9-12(13)17/h2-7,9H,8H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KULYXGVMDAIFSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24828316
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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